molecular formula C14H13ClO2 B15168120 (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol CAS No. 650601-06-2

(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol

Cat. No.: B15168120
CAS No.: 650601-06-2
M. Wt: 248.70 g/mol
InChI Key: JKHLGCIYBRKEGD-KBPBESRZSA-N
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Description

(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is a chiral organic compound characterized by the presence of a chlorophenyl group and a phenylethane diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 1-(4-chlorophenyl)-2-phenylethanone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.

Industrial Production Methods: Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.

Types of Reactions:

    Oxidation: The diol can undergo oxidation to form the corresponding diketone.

    Reduction: Further reduction can lead to the formation of the corresponding alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-chlorophenyl)-2-phenylethanedione.

    Reduction: Formation of 1-(4-chlorophenyl)-2-phenylethanol.

    Substitution: Formation of substituted phenylethane derivatives.

Scientific Research Applications

Chemistry: (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselective properties make it valuable in the development of chiral catalysts and ligands.

Biology: In biological research, this compound can be used to study the effects of chirality on biological activity. It serves as a model compound for investigating enzyme-substrate interactions and stereoselective binding.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

  • (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol
  • (1S,2S)-1-(4-Bromophenyl)-2-phenylethane-1,2-diol
  • (1S,2S)-1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-diol

Comparison: Compared to its enantiomer (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol, the (1S,2S) form may exhibit different biological activities and binding affinities due to its stereochemistry. The presence of different substituents, such as bromine or methyl groups, in similar compounds can also influence their chemical reactivity and applications. The uniqueness of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol lies in its specific chiral configuration and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

650601-06-2

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

(1S,2S)-1-(4-chlorophenyl)-2-phenylethane-1,2-diol

InChI

InChI=1S/C14H13ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13-14,16-17H/t13-,14-/m0/s1

InChI Key

JKHLGCIYBRKEGD-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)Cl)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)O)O

Origin of Product

United States

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